

Cross-validation of JNJ-47965567 effects in different disease models

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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JNJ-47965567: A Comparative Analysis in Preclinical Disease Models

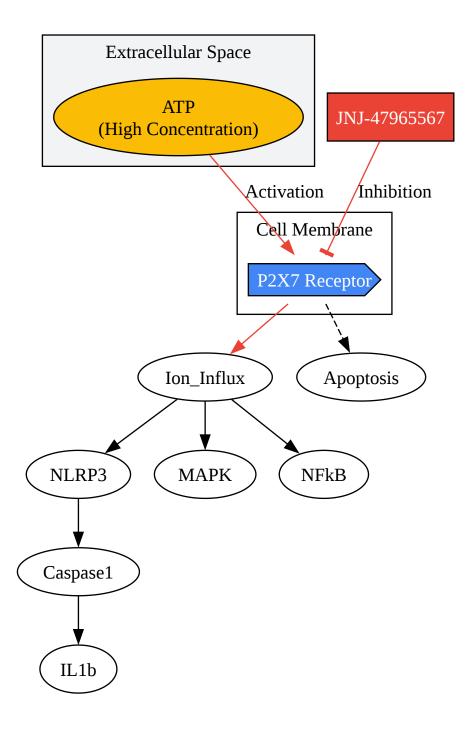
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the P2X7 receptor antagonist **JNJ-47965567** across various disease models, offering a comparative analysis with other relevant compounds. The data presented is intended to support researchers in evaluating its potential therapeutic applications.

Mechanism of Action: P2X7 Receptor Antagonism

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes ion influx (Ca²⁺ and Na⁺) and K⁺ efflux, leading to the activation of inflammatory and apoptotic pathways. By blocking this receptor, **JNJ-47965567** modulates these downstream effects, forming the basis of its therapeutic potential in a range of pathologies.





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Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.

Detailed Methodologies

Neuropathic Pain (Chung Model)

• Animals: Male Sprague-Dawley rats.



- Surgery: Ligation of the L5 and L6 spinal nerves to induce mechanical allodynia.
- Drug Administration: JNJ-47965567 (30 mg/kg) administered subcutaneously.
- Behavioral Assessment: Paw withdrawal threshold in response to von Frey filaments was measured at various time points post-dosing.

Amphetamine-Induced Hyperactivity

- Animals: Male Sprague-Dawley rats.
- Procedure: Rats are habituated to an open-field arena. JNJ-47965567 (30 mg/kg) or vehicle
 is administered prior to an amphetamine challenge (0.5-1 mg/kg, intraperitoneally).
- Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

[4]Forced Swim Test

- Animals: Male rats.
- Procedure: Rats are placed in a cylinder of water from which they cannot escape for a pretest session (e.g., 15 minutes). 24 hours later, following drug administration, they are placed in the water again for a test session (e.g., 5 minutes).
- Behavioral Assessment: The duration of immobility is recorded and scored. A decrease in immobility time is indicative of an antidepressant-like effect.

[5][6][7][8][9]SOD1G93A Mouse Model of ALS

- Animals: Transgenic SOD1G93A mice.
- Drug Administration: JNJ-47965567 (30 mg/kg) or vehicle administered intraperitoneally, with varying frequency and starting from either pre-symptomatic or symptomatic stages. *[10]
 Assessments: Regular monitoring of body weight, clinical score, motor coordination (e.g., rotarod test), and survival.



Conclusion

JNJ-47965567 is a potent P2X7 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and mania. Its in vitro profile is comparable or superior to other well-characterized P2X7 antagonists. However, its therapeutic potential in depression and ALS appears more complex and may depend on specific pathological contexts and patient populations. The detailed experimental data and protocols provided in this guide offer a foundation for further investigation into the therapeutic utility of **JNJ-47965567**.

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